molecular formula C26H21N3O3S B14993861 N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B14993861
M. Wt: 455.5 g/mol
InChI Key: XOWYPCOSLFUWAO-UHFFFAOYSA-N
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Description

N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-D]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a benzofuro[3,2-D]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is unique due to its specific structural features, such as the benzyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-benzyl-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H21N3O3S/c1-17-9-5-7-13-20(17)29-25(31)24-23(19-12-6-8-14-21(19)32-24)28-26(29)33-16-22(30)27-15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

XOWYPCOSLFUWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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